molecular formula C11H9ClN2S B2959710 2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine CAS No. 213747-65-0

2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine

Cat. No. B2959710
M. Wt: 236.72
InChI Key: ZYJUNIRXYPMKRJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of 2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine, pyrimidines in general are known to be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .

Scientific Research Applications

Chemoselective Reactions and Electrophilic Properties

2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine exhibits significant behavior in chemoselective SNAr reactions with amines. This includes selective displacement reactions with weak bases and anilines, which are pivotal in synthetic organic chemistry for constructing complex molecules. The compound's utility in reactions with other electrophiles and its steric-driven selectivity are also notable (Baiazitov et al., 2013).

Potential in Nonlinear Optical Materials

Research has shown that derivatives of this compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have potential as third-order nonlinear optical materials. This is supported by their linear and nonlinear optical properties, which make them suitable for applications in optical limiting and switching devices (Murthy et al., 2019).

Applications in Herbicidal Activity

2-Chloro-4-(4-methylphenylsulfonylamino) pyrimidine demonstrates herbicidal activities, particularly against certain plant species like Brassica napus. This highlights its potential in agricultural sciences for weed control and management (Li Gong-chun, 2011).

Spectroscopic and Pharmacological Potential

The compound and its derivatives have been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies provide valuable insights into the molecular structure, which is crucial for its applications in pharmacology and materials science (Alzoman et al., 2015).

Safety And Hazards

The safety data sheet for a related compound, 4-Chloro-2-(methylthio)pyrimidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-4-(4-methylphenyl)sulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJUNIRXYPMKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine

Synthesis routes and methods

Procedure details

The 2-chloro-4-(4-methylphenylsulphanyl)pyrimidine was prepared in a similar manner to the analogous starting material of Example 1, from p-thiocresol (838 mg, 6.71 mmol), 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and sodium hydride [60% dispersion in oil] (295 mg, 7.4 mmol), m.p. 80-81°. δH (CDCl3) 8.15 (1H, d, J 5.4 Hz), 7.46 (2H, d, J 8.0 Hz), 7.30 (2H, d, J 8.0 Hz), 6.59 (1H, d, J 5.4 Hz) and 2.43 (3H, s).
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